molecular formula C12H17NO B15070007 cis-3-((Benzyloxy)methyl)cyclobutanamine CAS No. 847416-94-8

cis-3-((Benzyloxy)methyl)cyclobutanamine

Cat. No.: B15070007
CAS No.: 847416-94-8
M. Wt: 191.27 g/mol
InChI Key: RQAVITWHCIZOQW-UHFFFAOYSA-N
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Description

cis-3-((Benzyloxy)methyl)cyclobutanamine (CAS 847416-94-8) is a cyclobutane derivative featuring a benzyloxymethyl (-CH2-O-CH2-C6H5) substituent at the 3-position of the cyclobutane ring, with an amine group in the cis configuration. This compound is structurally distinct from other benzyloxy-substituted cyclobutanamines due to the methylene spacer between the benzyloxy group and the cyclobutane ring. Its molecular formula is C12H17NO, and it is primarily utilized in pharmaceutical research and organic synthesis as a building block for complex molecules .

Properties

CAS No.

847416-94-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17NO/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2

InChI Key

RQAVITWHCIZOQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((Benzyloxy)methyl)cyclobutanamine typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy intermediate. This intermediate is then subjected to reductive amination using an appropriate amine source to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-((Benzyloxy)methyl)cyclobutanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of cis-3-((Benzyloxy)methyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Chemical Properties
Compound Name CAS # Molecular Formula Molecular Weight Key Substituent Boiling Point (°C) Density (g/cm³) pKa
cis-3-((Benzyloxy)methyl)cyclobutanamine 847416-94-8 C12H17NO 191.27 -CH2-O-CH2-C6H5 N/A N/A N/A
cis-3-(Benzyloxy)cyclobutanamine 206660-72-2 C11H15NO 177.24 -O-CH2-C6H5 (direct attachment) 268.5 1.075 10.24
cis-3-(Trifluoromethyl)cyclobutanamine HCl 2227198-26-5 C5H9F3N·HCl 191.59 -CF3 N/A N/A N/A
cis-3-(Trifluoromethoxy)cyclobutanamine 2489409-60-9 C5H8F3NO 155.12 -O-CF3 N/A N/A N/A

Physical and Chemical Properties

Substituent Effects: The benzyloxymethyl group in this compound introduces greater steric bulk and flexibility compared to the direct benzyloxy group in cis-3-(Benzyloxy)cyclobutanamine. This may enhance solubility in non-polar solvents and alter reactivity in nucleophilic substitutions . The trifluoromethyl (-CF3) and trifluoromethoxy (-O-CF3) groups in other analogs impart strong electron-withdrawing effects, increasing metabolic stability and lipophilicity, which are desirable in drug design .

Thermal Stability :

  • cis-3-(Benzyloxy)cyclobutanamine has a boiling point of 268.5°C , while the trifluoromethyl derivative (CAS 2227198-26-5) requires cold storage (2–8°C), indicating higher sensitivity to degradation .

Acid-Base Behavior :

  • The pKa of cis-3-(Benzyloxy)cyclobutanamine is 10.24 , typical for aliphatic amines. The trifluoromethoxy variant (CAS 2489409-60-9) likely has a lower pKa due to electron-withdrawing effects .

Biological Activity

Cis-3-((Benzyloxy)methyl)cyclobutanamine is a chemical compound that has garnered attention for its potential biological activities and interactions with various biomolecules. With the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, this compound is being explored for its applications in medicinal chemistry and organic synthesis.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can facilitate hydrogen bonding and hydrophobic interactions, while the amine group may form ionic bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of target proteins, influencing various cellular pathways.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Neurological Disorders : The compound's interaction with histamine H3 receptors suggests possible applications in treating cognitive disorders and neurological conditions .
  • Cancer Research : Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects on cancer cells, suggesting a potential role in oncology .
  • Antimicrobial Activity : Some research has highlighted the antibacterial properties of related compounds, indicating that this compound may also possess similar qualities .

Case Studies

  • Histamine H3 Receptor Modulation : A study explored the modulation of histamine H3 receptors by benzothiazole cyclobutyl amines, indicating that compounds like this compound could be beneficial in treating conditions related to memory and cognition .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxic effects on glioma cells, inhibiting proliferation and inducing cell death through multiple mechanisms .

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to corresponding oxides or ketonesPotassium permanganate, chromium trioxide
Reduction Forms primary or secondary aminesLithium aluminum hydride, sodium borohydride
Substitution Replaces benzyloxy or amine groupsNucleophiles such as halides or alkoxides

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions. This may include:

  • Reaction of benzyloxy-substituted cyclobutane derivatives with amine sources.
  • Use of catalysts and solvents to optimize yield and purity during synthesis.

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